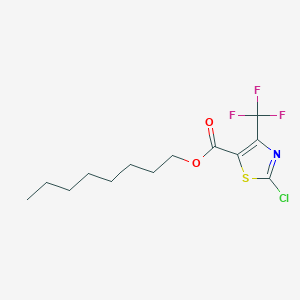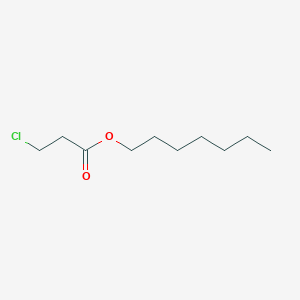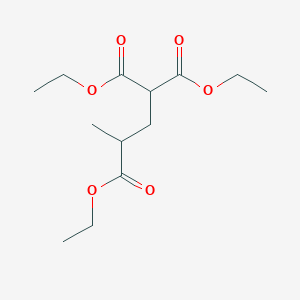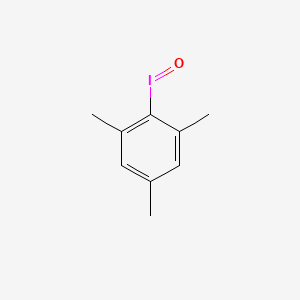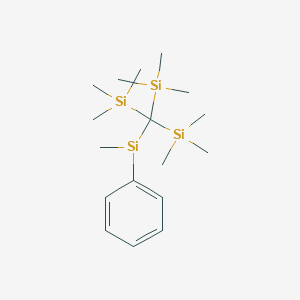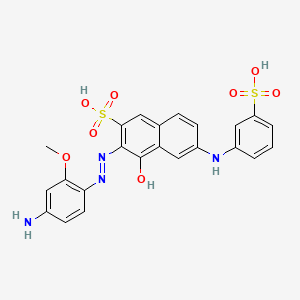
3-((4-Amino-2-methoxyphenyl)azo)-4-hydroxy-6-((3-sulfophenyl)amino)-2-naphthalenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-Amino-2-methoxyphenyl)azo)-4-hydroxy-6-((3-sulfophenyl)amino)-2-naphthalenesulfonic acid is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Amino-2-methoxyphenyl)azo)-4-hydroxy-6-((3-sulfophenyl)amino)-2-naphthalenesulfonic acid typically involves a multi-step process. The initial step often includes the diazotization of 4-amino-2-methoxyaniline, followed by coupling with 4-hydroxy-6-((3-sulfophenyl)amino)-2-naphthalenesulfonic acid under controlled pH conditions. The reaction is usually carried out in an aqueous medium at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves precise control of temperature, pH, and reactant concentrations to ensure the quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-((4-Amino-2-methoxyphenyl)azo)-4-hydroxy-6-((3-sulfophenyl)amino)-2-naphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens and sulfonating agents are used under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-((4-Amino-2-methoxyphenyl)azo)-4-hydroxy-6-((3-sulfophenyl)amino)-2-naphthalenesulfonic acid has several applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, plastics, and inks due to its vibrant color and stability.
Wirkmechanismus
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group (-N=N-) plays a crucial role in the compound’s color properties, while the sulfonic acid groups enhance its solubility in water. The molecular targets and pathways involved include interactions with proteins and nucleic acids, making it useful in biological staining and drug delivery applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((4-Amino-2-methoxyphenyl)azo)benzenesulfonic acid
- 2-((4-Amino-2-methoxyphenyl)azo)-1-naphthalenesulfonic acid
- 3-((4-Amino-2-methoxyphenyl)azo)-4-hydroxybenzenesulfonic acid
Uniqueness
3-((4-Amino-2-methoxyphenyl)azo)-4-hydroxy-6-((3-sulfophenyl)amino)-2-naphthalenesulfonic acid stands out due to its dual sulfonic acid groups, which enhance its solubility and stability in aqueous solutions. This makes it particularly useful in applications requiring high solubility and stability, such as in biological staining and industrial dyeing processes.
Eigenschaften
CAS-Nummer |
75627-19-9 |
|---|---|
Molekularformel |
C23H20N4O8S2 |
Molekulargewicht |
544.6 g/mol |
IUPAC-Name |
3-[(4-amino-2-methoxyphenyl)diazenyl]-4-hydroxy-6-(3-sulfoanilino)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C23H20N4O8S2/c1-35-20-10-14(24)6-8-19(20)26-27-22-21(37(32,33)34)9-13-5-7-16(12-18(13)23(22)28)25-15-3-2-4-17(11-15)36(29,30)31/h2-12,25,28H,24H2,1H3,(H,29,30,31)(H,32,33,34) |
InChI-Schlüssel |
PZCJXFKUNIYUTQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)N)N=NC2=C(C=C3C=CC(=CC3=C2O)NC4=CC(=CC=C4)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


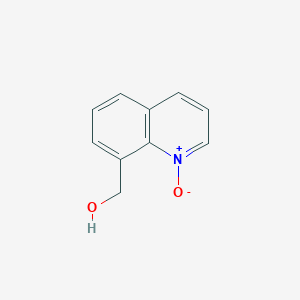
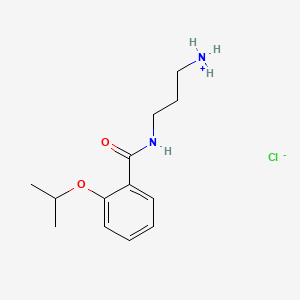


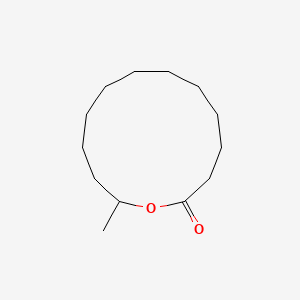
![4-(Methanesulfonyl)-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14453962.png)
![3-[(Benzyloxy)methoxy]-2-methylpropanal](/img/structure/B14453969.png)
